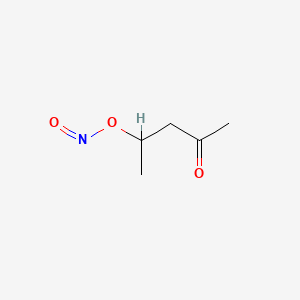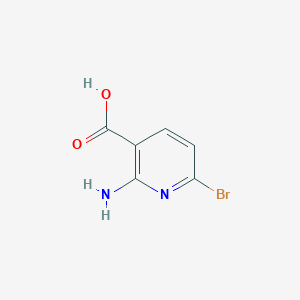
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide typically involves diastereoselective synthesis methods. One common approach is the use of a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The starting materials are commercially available, and the reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the enantiomeric purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl and dimethylaminocarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-methylproline
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-ethylproline
Uniqueness
What sets (2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
114357-99-2 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.228 |
IUPAC-Name |
(2S,4R)-4-hydroxy-N,N,1-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)8(12)7-4-6(11)5-10(7)3/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
UHIANEYUFGNAFT-RQJHMYQMSA-N |
SMILES |
CN1CC(CC1C(=O)N(C)C)O |
Synonyme |
2-Pyrrolidinecarboxamide,4-hydroxy-N,N,1-trimethyl-,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











